Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15857788
InChI: InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2
SMILES:
Molecular Formula: C18H19ClN2O4S
Molecular Weight: 394.9 g/mol

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate

CAS No.:

Cat. No.: VC15857788

Molecular Formula: C18H19ClN2O4S

Molecular Weight: 394.9 g/mol

* For research use only. Not for human or veterinary use.

Benzyl 4-(4-(chlorosulfonyl)phenyl)piperazine-1-carboxylate -

Specification

Molecular Formula C18H19ClN2O4S
Molecular Weight 394.9 g/mol
IUPAC Name benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate
Standard InChI InChI=1S/C18H19ClN2O4S/c19-26(23,24)17-8-6-16(7-9-17)20-10-12-21(13-11-20)18(22)25-14-15-4-2-1-3-5-15/h1-9H,10-14H2
Standard InChI Key FHJDCVZHGZXIAT-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=C(C=C2)S(=O)(=O)Cl)C(=O)OCC3=CC=CC=C3

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, benzyl 4-(4-chlorosulfonylphenyl)piperazine-1-carboxylate, reflects its core structure: a piperazine ring substituted at the 1-position with a benzyloxycarbonyl group and at the 4-position with a phenyl ring bearing a chlorosulfonyl (-SO₂Cl) moiety . The molecular formula C₁₈H₁₉ClN₂O₄S corresponds to a molecular weight of 394.9 g/mol .

Key Structural Features:

  • Piperazine core: A six-membered diamine ring enabling hydrogen bonding and metal coordination.

  • Chlorosulfonyl group: A highly reactive electrophilic site amenable to nucleophilic substitution (e.g., with amines or thiols).

  • Benzyl carboxylate: Provides lipophilicity and serves as a protecting group for amine functionalities .

Physicochemical Parameters

PropertyValueSource
Molecular Weight394.9 g/mol
XLogP33.2
Hydrogen Bond Donors0
Hydrogen Bond Acceptors5
Rotatable Bonds5
Topological Polar SA83.3 Ų

The chlorosulfonyl group confers moderate hydrophobicity (XLogP3 = 3.2), while the piperazine and carboxylate moieties enhance solubility in polar aprotic solvents . The absence of hydrogen bond donors suggests limited aqueous solubility under physiological conditions .

Synthesis and Reactivity

Synthetic Pathways

While explicit protocols for this compound are scarce, analogous piperazine derivatives are synthesized via sequential functionalization:

  • Piperazine Substitution:

    • Introduction of the 4-(chlorosulfonyl)phenyl group via nucleophilic aromatic substitution or Ullmann coupling.

    • Protection of the secondary amine with a benzyloxycarbonyl (Cbz) group using benzyl chloroformate.

  • Chlorosulfonation:

    • Sulfur trioxide or chlorosulfonic acid treatment of the phenyl precursor to install the -SO₂Cl group.

Reactivity Profile

The chlorosulfonyl group is pivotal for further derivatization:

  • Nucleophilic Substitution: Reacts with amines to form sulfonamides, a common motif in drug discovery.

  • Hydrolysis: Converts to sulfonic acids under aqueous conditions, necessitating anhydrous storage.

CompoundTargetIC₅₀Source
Sildenafil (piperazine derivative)PDE53.5 nM
TrifluoperazineDopamine D2 receptor12 nM
Risk FactorPrecautionary MeasureSource
Skin/Eye IrritationNitrile gloves, goggles
Moisture SensitivityArgon atmosphere storage
Toxicity (oral, rodent)LD₅₀ > 500 mg/kg (est.)

The compound’s reactivity mandates stringent handling protocols. Hydrolysis of the chlorosulfonyl group releases HCl, necessitating pH-neutral disposal.

Applications in Drug Development

Intermediate Utility

  • Sulfonamide Prodrugs: Serves as a precursor for sulfonamide antibiotics (e.g., sulfadiazine analogues).

  • Kinase Inhibitors: The piperazine scaffold is prevalent in EGFR and BRAF inhibitors.

Case Study: Analogous Piperazine Drug Candidates

Drug CandidateIndicationStatus
GefitinibNon-small cell lung CAApproved
VemurafenibMelanomaApproved

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